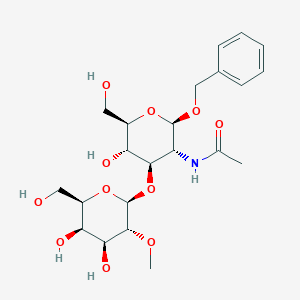
Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside, also known as benzyl GalNAc-beta-1,4-GlcNAc-beta-OMe or benzyl GM3, is a synthetic glycolipid that has been extensively studied in the field of glycobiology. It is a derivative of GM3 ganglioside, a type of glycolipid that is found on the surface of many cells, including neurons and immune cells. Benzyl GM3 has been shown to have a wide range of biological activities, including anti-tumor and immunomodulatory effects.
Mécanisme D'action
The mechanism of action of Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 is not fully understood, but it is thought to involve interactions with cell surface receptors and signaling pathways. One proposed mechanism is that this compound GM3 interacts with the epidermal growth factor receptor (EGFR), leading to inhibition of downstream signaling pathways that promote cell survival and proliferation. Another proposed mechanism is that this compound GM3 interacts with immune cell receptors, leading to activation of immune cells and modulation of immune responses.
Biochemical and Physiological Effects:
Benzyl GM3 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and immunomodulatory effects, this compound GM3 has been shown to inhibit angiogenesis (the formation of new blood vessels), promote differentiation of cancer cells, and modulate cell adhesion and migration. It has also been shown to have effects on the nervous system, including modulation of synaptic transmission and neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 for lab experiments is its synthetic nature, which allows for precise control over the structure and purity of the molecule. This makes it a useful tool for studying the biological effects of specific glycolipid structures. However, one limitation of this compound GM3 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are many potential future directions for research on Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3. One area of interest is the development of this compound GM3-based therapeutics for cancer and other diseases. Another area of interest is the study of the interactions between this compound GM3 and cell surface receptors, which could lead to the development of new drugs that target these receptors. Additionally, further research is needed to fully understand the mechanisms of action of this compound GM3 and its effects on different cell types and physiological systems.
Méthodes De Synthèse
Benzyl GM3 can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to build the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the molecule. One commonly used method for synthesizing Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 is the chemical glycosylation of this compound 2-acetamido-2-deoxy-3-O-bromide-4,6-O-Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranosideidene-beta-D-galactopyranoside with 2-O-methyl-4,6-O-Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranosideidene-beta-D-glucopyranosyl trichloroacetimidate.
Applications De Recherche Scientifique
Benzyl GM3 has been studied extensively in the field of glycobiology, particularly in the areas of cancer research and immunology. In cancer research, Benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside GM3 has been shown to have anti-tumor effects, including inhibition of tumor growth and induction of apoptosis (programmed cell death) in cancer cells. In immunology, this compound GM3 has been shown to modulate immune cell function, including activation of natural killer cells and inhibition of T-cell proliferation.
Propriétés
Numéro CAS |
128292-63-7 |
|---|---|
Formule moléculaire |
C22H33NO11 |
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
N-[(2R,3R,4R,5S,6R)-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C22H33NO11/c1-11(26)23-15-19(34-22-20(30-2)18(29)16(27)13(8-24)33-22)17(28)14(9-25)32-21(15)31-10-12-6-4-3-5-7-12/h3-7,13-22,24-25,27-29H,8-10H2,1-2H3,(H,23,26)/t13-,14-,15-,16+,17-,18+,19-,20-,21-,22+/m1/s1 |
Clé InChI |
QRWGFRUDUVXHOQ-OEUZHLKXSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)OC |
SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)OC |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)OC |
Autres numéros CAS |
128292-63-7 |
Synonymes |
2'-O-methyllacto-N-biose I betaBn benz-acet-Gal-Glu benz-Me-Galp-Ac-Glup benzyl 2'-O-methyllacto-N-bioside I benzyl 2-acetamido-2-deoxy-3-O-(2-O-methyl-beta-galactosyl)-beta-glucopyranoside benzyl O-(2-O-methyl-beta-galactopyranosyl)-(1-3)-2-acetamido-2-deoxy-beta-glucopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B138605.png)
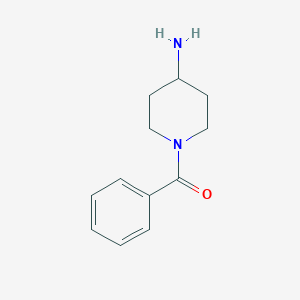

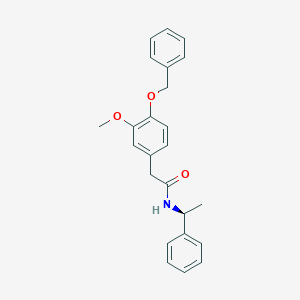
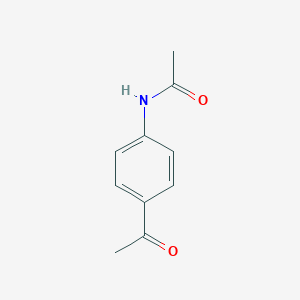

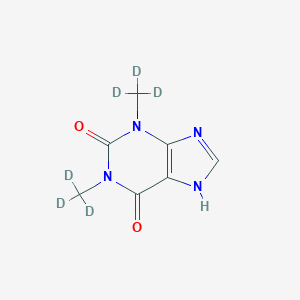
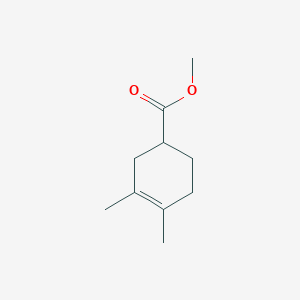
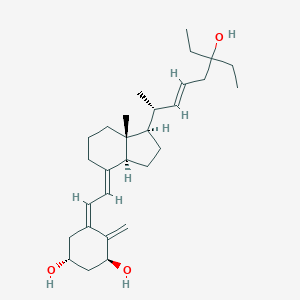
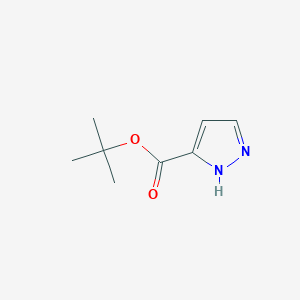
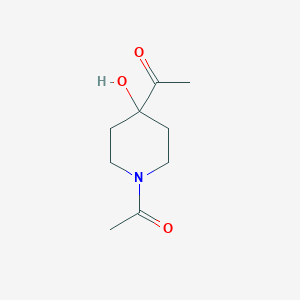
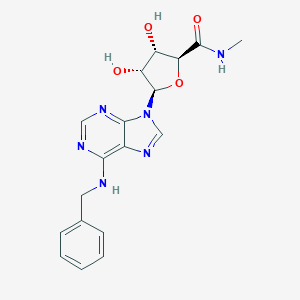

![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)